(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one
CAS No.: 158878-47-8
Cat. No.: VC0123693
Molecular Formula: C27H34FNO3
Molecular Weight: 439.571
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158878-47-8 |
|---|---|
| Molecular Formula | C27H34FNO3 |
| Molecular Weight | 439.571 |
| IUPAC Name | (3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one |
| Standard InChI | InChI=1S/C27H34FNO3/c1-16(2)26-23(11-6-18-12-21(30)14-22(31)13-18)25(19-7-9-20(28)10-8-19)24(15-32-5)27(29-26)17(3)4/h6-11,16-18,21,30H,12-15H2,1-5H3/t18-,21-/m1/s1 |
| Standard InChI Key | OLBXLXOKQTYTLP-WIYYLYMNSA-N |
| SMILES | CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC3CC(CC(=O)C3)O |
Introduction
Structural Overview
This compound is a chiral molecule characterized by the following features:
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Core Structure: A cyclohexanone ring substituted at positions 3 and 5.
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Key Functional Groups:
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A hydroxy group at position 5.
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An extended side chain at position 3, containing a pyridine ring substituted with fluorophenyl and methoxymethyl groups.
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Stereochemistry: The compound has defined (3R,5R) stereochemistry, which is critical for its biological activity.
Molecular Formula
The molecular formula of the compound is .
Synthesis Pathway
The synthesis of this compound involves multiple steps to achieve the stereochemical specificity and incorporation of functional groups. Below is a generalized synthetic route:
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Preparation of the Cyclohexanone Core:
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A chiral cyclohexanone derivative is synthesized using asymmetric catalysis or resolution techniques to ensure the (3R,5R) configuration.
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Side Chain Attachment:
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The pyridine ring with its substituents (fluorophenyl and methoxymethyl groups) is prepared separately through a sequence of Friedel-Crafts alkylation and methylation reactions.
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The side chain is then attached to the cyclohexanone core via a Wittig or Horner-Wadsworth-Emmons reaction to form the ethenyl linkage.
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Final Functionalization:
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Hydroxylation at position 5 is achieved using selective oxidation methods.
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Purification by recrystallization or chromatography ensures high stereochemical purity.
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Analytical Data
The compound can be characterized using advanced spectroscopic techniques:
| Technique | Key Observations |
|---|---|
| NMR Spectroscopy | Signals corresponding to the aromatic protons, aliphatic chains, and hydroxyl group. |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight (). |
| Infrared Spectroscopy (IR) | Characteristic peaks for hydroxyl (), carbonyl (), and aromatic groups. |
Potential Applications
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Lipid-Lowering Agents:
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The structural similarity to statins suggests potential as an HMG-CoA reductase inhibitor for cholesterol management.
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Anti-Inflammatory Properties:
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The fluorophenyl group may enhance binding affinity to inflammatory mediators.
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Anticancer Research:
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Fluorinated compounds often exhibit enhanced pharmacokinetics and binding specificity in cancer therapies.
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Mechanism of Action
The compound’s activity likely involves interaction with enzyme active sites or receptor domains through its hydroxyl and fluorophenyl groups, stabilizing key protein-ligand interactions.
Challenges in Development
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Stereochemical Complexity:
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Maintaining high enantiomeric purity during synthesis is critical for consistent biological activity.
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Toxicological Assessment:
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Fluorinated compounds can exhibit off-target effects; hence, detailed preclinical studies are necessary.
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